1,5-Hexadiyne

[2+2+2] cyclotrimerization cyclopolymerization hyperbranched polyphenylene

1,5-Hexadiyne (bipropargyl, dipropargyl; CAS 628-16-0) is a linear C₆ α,ω-diyne bearing two terminal alkyne groups separated by a two-methylene (CH₂CH₂) spacer. With a boiling point of 86 °C, density of 0.805 g/cm³, and flash point of −7 °C, it is a low-boiling, highly flammable liquid commercially supplied at ≥95% purity (GC), typically stabilized with BHT.

Molecular Formula C6H6
Molecular Weight 78.11 g/mol
CAS No. 628-16-0
Cat. No. B1215225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Hexadiyne
CAS628-16-0
Molecular FormulaC6H6
Molecular Weight78.11 g/mol
Structural Identifiers
SMILESC#CCCC#C
InChIInChI=1S/C6H6/c1-3-5-6-4-2/h1-2H,5-6H2
InChIKeyYFIBSNDOVCWPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Hexadiyne (CAS 628-16-0): Terminal α,ω-Diyne Building Block for Cycloaddition, Macrocycle, and Strained-Ring Polymer Chemistry


1,5-Hexadiyne (bipropargyl, dipropargyl; CAS 628-16-0) is a linear C₆ α,ω-diyne bearing two terminal alkyne groups separated by a two-methylene (CH₂CH₂) spacer . With a boiling point of 86 °C, density of 0.805 g/cm³, and flash point of −7 °C, it is a low-boiling, highly flammable liquid commercially supplied at ≥95% purity (GC), typically stabilized with BHT . Its defining structural feature—the two-carbon alkyne-to-alkyne gap—confers unique conformational and reactivity properties that distinguish it from homologs such as 1,6-heptadiyne (three-carbon spacer) and 1,7-octadiyne (four-carbon spacer), making spacer-length a critical selection criterion for cyclotrimerization, cyclopolymerization, and macrocyclization outcomes [1].

Why 1,5-Hexadiyne Cannot Be Substituted by 1,6-Heptadiyne or 1,7-Octadiyne in Structure-Defining Reactions


Although 1,5-hexadiyne, 1,6-heptadiyne, and 1,7-octadiyne share the same terminal α,ω-diyne architecture, their methylene spacer lengths dictate fundamentally divergent reaction outcomes. In [2+2+2] cyclotrimerization, the spacer governs whether a benzocyclobutene (four-membered), benzocyclopentene (five-membered), or benzocyclohexene (six-membered) ring annulates, as shown with NbCl₅ and TaCl₅ catalysts [1]. In cyclopolymerization, 1,5-hexadiyne uniquely produces polyacetylenes containing four-membered cyclobutene repeat units (~30 kcal/mol ring strain) that 1,6-heptadiyne (five-membered rings) and 1,7-octadiyne (six-/seven-membered rings) cannot access [2]. Even under identical strong-base conditions (KOᵗBu/THF/high vacuum), 1,5-hexadiyne undergoes bimolecular dimerization, whereas 1,6-heptadiyne instead undergoes unimolecular cyclization to cycloheptatriene [3]. These reactivity bifurcations mean that generic interchange of α,ω-diynes without matching the methylene spacer to the intended ring size or reaction manifold leads to quantitatively or qualitatively different products.

1,5-Hexadiyne: Quantified Differentiation Evidence Against Comparator α,ω-Diynes


Evidence 1: [2+2+2] Cyclotrimerization Yield—1,5-Hexadiyne Outperforms 1,6-Heptadiyne by 15 Percentage Points

In the [2+2+2] cyclotrimerization of untethered α,ω-diynes with dimethyl acetylenedicarboxylate (DMAD) mediated by Wilkinson's catalyst (RhCl(PPh₃)₃) to form annulated benzocycloalkane derivatives, 1,5-hexadiyne achieves a product yield of approximately 49%, compared with approximately 34% for 1,6-heptadiyne under the same reaction manifold . This yield differential of approximately 15 percentage points (a 44% relative yield enhancement) is attributed to the favorable conformation of the two-carbon spacer, which pre-organizes the diyne for productive cyclization. 1,7-Octadiyne and 1,8-nonadiyne also participate in this transformation but with distinct ring-size outcomes .

[2+2+2] cyclotrimerization cyclopolymerization hyperbranched polyphenylene

Evidence 2: Cyclopolymerization Ring Architecture—1,5-Hexadiyne Uniquely Installs Four-Membered Cyclobutene Repeat Units (Ring Strain ~30 kcal/mol)

Cyclopolymerization of 1,6-heptadiynes and 1,7-octadiynes yields polyacetylenes with five- to seven-membered ring repeat units via well-established Ru- and Mo-based initiator chemistry. In contrast, 1,5-hexadiynes cannot be cyclopolymerized by modified Grubbs-Hoveyda or Schrock initiators [1]. Kang et al. (2020) overcame this limitation using rationally designed 1,5-hexadiyne derivatives with Ru catalysts bearing bulky diisopropylphenyl groups, achieving controlled cyclopolymerization that installs a four-membered cyclobutene ring in every repeat unit—a structure previously considered synthetically inaccessible due to ring strain of approximately 30 kcal/mol [2]. The resulting polymers reach molecular weights up to 40 kDa and support living polymerization, enabling block copolymer synthesis [2]. 1,6-Heptadiyne-based cyclopolymerization produces exclusively five-membered rings (cyclopent-1-enylene-1,2-vinylene, >95%) [3], demonstrating that the two-carbon spacer of 1,5-hexadiyne is the sole commercially available scaffold for accessing cyclobutene-containing conjugated polymers.

cyclopolymerization ring-strained conjugated polymers polyacetylene

Evidence 3: Polymer Electronic Properties—1,5-Hexadiyne-Derived Polyacetylenes Exhibit >0.2 eV Narrower Band Gap Versus Conventional Substituted Polyacetylenes

Polyacetylenes prepared by cyclopolymerization of rationally designed 1,5-hexadiyne derivatives unexpectedly display optical band gaps that are narrower by more than 0.2 eV relative to conventional substituted polyacetylenes derived from 1,6-heptadiyne and other monomer classes [1]. Computational studies attribute this band gap reduction to significantly smaller bond length alternation in the conjugated backbone containing cyclobutene rings, which promotes more extensive π-electron delocalization along the polymer chain [1]. This electronic advantage is intrinsic to the four-membered ring repeat unit that is exclusively accessible from 1,5-hexadiyne scaffolds. For comparison, 1,6-heptadiyne-derived poly(cyclopentenylene-vinylene) polymers exhibit wider band gaps typical of conventional substituted polyacetylenes [2].

conjugated polymer band gap engineering organic electronics

Evidence 4: Physical Property Differentiation—Boiling Point and Flash Point Separations Enable Distillation-Based Purification and Dictate Hazard Classification

The homologous series of linear α,ω-diynes exhibits large incremental changes in boiling point and flash point with each additional methylene unit. 1,5-Hexadiyne (C₆H₆, MW 78.11) has a boiling point of 86 °C and flash point of −7 °C . 1,6-Heptadiyne (C₇H₈, MW 92.14) boils at 112 °C with a flash point of +9 °C [1]. 1,7-Octadiyne (C₈H₁₀, MW 106.17) boils at 135–136 °C with a flash point of +23 °C . The 26 °C boiling point gap between 1,5-hexadiyne and 1,6-heptadiyne allows facile separation by fractional distillation, which is not possible between 1,6-heptadiyne and 1,7-octadiyne (23 °C gap) when purity requirements are stringent. The flash point progression (−7 °C → +9 °C → +23 °C) means that 1,5-hexadiyne requires refrigerated storage (0–10 °C) and Class 3/Packing Group II hazardous material handling, whereas 1,7-octadiyne can be stored at ambient temperature (2–8 °C still recommended, but flash point above typical ambient).

physical properties distillation purification hazard classification

Evidence 5: Benzocyclobutene-Forming Trimerization—1,5-Hexadiyne Is the Sole Commercial Diyne That Delivers Benzocyclobutene (BCB) Products Under Nb(V)/Ta(V) Catalysis

Under niobium(V) or tantalum(V) halide catalysis, 1,5-hexadiyne trimerizes to 1,2-bis(benzocyclobutenyl)ethane, a product containing the synthetically valuable benzocyclobutene (BCB) moiety [1]. In contrast, 1,6-heptadiyne produces 1,3-bis(benzocyclopentenyl)propane, and 1,7-octadiyne yields 1,4-bis(benzocyclohexenyl)butane—neither of which contains the BCB four-membered ring that can undergo thermal ring-opening to generate reactive ortho-xylylene intermediates [1]. The BCB functionality is critical in polymer crosslinking chemistry: 1,5-hexadiyne has been employed as a co-cyclotrimerization partner to install BCB capping groups on hyperbranched polyphenylenes, enabling subsequent thermal crosslinking [2]. BCB-capped oligomers with molecular weights in the 3,100–8,000 range and narrow polydispersities were obtained exclusively through this 1,5-hexadiyne-based strategy [2].

benzocyclobutene trimerization crosslinking chemistry

Evidence 6: Base-Induced Reactivity Divergence—1,5-Hexadiyne Undergoes Bimolecular Dimerization; 1,6-Heptadiyne Undergoes Unimolecular Cyclization Under Identical Conditions

Under identical strongly basic, high-vacuum conditions (potassium tert-butoxide in THF with 18-crown-6), 1,5-hexadiyne and 1,6-heptadiyne follow completely divergent reaction pathways [1]. 1,5-Hexadiyne undergoes bimolecular dimerization to yield macrocyclic products, a reaction exploited in the classical Sondheimer–Wolovsky synthesis of dehydroannulenes: oxidative coupling of 1,5-hexadiyne with cupric acetate in pyridine produces cyclic trimer, tetramer, pentamer, and hexamer products (yields of ca. 6%, 6%, 6%, and 2%, respectively, with linear dimer at 9% yield) [2]. In stark contrast, 1,6-heptadiyne under the same strong-base conditions undergoes unimolecular cyclization to produce cycloheptatriene (identified by ¹H-NMR) rather than dimerization [1]. 1,7-Octadiyne analogously cyclizes to cyclooctatriene, and 1,8-nonadiyne to cyclononatriene [1]. This mechanistic switch—from intermolecular dimerization (1,5-hexadiyne) to intramolecular cyclization (1,6-heptadiyne and higher homologs)—demonstrates that the two-carbon spacer is uniquely suited for macrocycle-forming chemistry.

anionic cyclization Bergman cyclization dehydroannulene

Optimal Procurement and Application Scenarios for 1,5-Hexadiyne (CAS 628-16-0) Based on Quantitative Differentiation Evidence


Scenario 1: Synthesis of Dehydroannulenes and Fully Conjugated Macrocyclic Polyene-Polyynes via Oxidative Alkyne Coupling

1,5-Hexadiyne is the classic and still-preferred substrate for Glaser–Eglinton oxidative coupling to produce dehydroannulenes—fully conjugated macrocyclic polyene-polyynes of fundamental interest for aromaticity studies and optoelectronic materials. The Sondheimer–Wolovsky protocol using cupric acetate in pyridine generates cyclic trimeric through heptameric products selectively from 1,5-hexadiyne [1]. This chemistry exploits the two-carbon spacer's ability to pre-organize for ring formation, producing [18]annulene derivatives after base-catalyzed prototropic rearrangement. 1,6-Heptadiyne, 1,7-octadiyne, and 1,8-nonadiyne cannot participate in this macrocyclization manifold, instead undergoing unimolecular cyclization to monocyclic trienes under basic conditions [2]. For any laboratory synthesizing dehydroannulenes, annulynes, or related conjugated macrocycles, 1,5-hexadiyne is the only viable α,ω-diyne substrate.

Scenario 2: Benzocyclobutene (BCB) Installation for Thermally Crosslinkable Polymers and Advanced Electronic Packaging Materials

The ability of 1,5-hexadiyne to trimerize under NbCl₅ or TaCl₅ catalysis to 1,2-bis(benzocyclobutenyl)ethane—containing the thermally labile benzocyclobutene ring—makes it uniquely valuable for synthesizing BCB-functionalized polymers [1]. BCB groups undergo thermal ring-opening (typically at 200–250 °C) to generate reactive ortho-xylylene intermediates that crosslink without releasing volatile byproducts, a property exploited in low-dielectric-constant materials for microelectronics packaging. 1,5-Hexadiyne has been demonstrated as a co-cyclotrimerization comonomer that installs BCB capping groups onto hyperbranched polyphenylenes (Mₙ 3,100–8,000) for subsequent thermal curing [2]. Neither 1,6-heptadiyne nor 1,7-octadiyne can produce BCB moieties under these or any reported conditions.

Scenario 3: Synthesis of Narrow Band Gap (>0.2 eV Reduction) Conjugated Polyacetylenes Containing Strained Cyclobutene Backbones

The cyclopolymerization of rationally designed 1,5-hexadiyne derivatives using Ru catalysts with bulky NHC ligands produces fully conjugated polyacetylenes containing four-membered cyclobutene rings in each repeat unit, with molecular weights up to 40 kDa in a controlled, living manner [1]. These polymers exhibit optical band gaps >0.2 eV narrower than conventional substituted polyacetylenes derived from 1,6-heptadiyne and other monomers, attributed to reduced bond length alternation in the cyclobutene-containing backbone [1]. Living polymerization also enables block copolymer synthesis by sequential monomer addition or combination with ring-opening metathesis polymerization (ROMP). 1,6-Heptadiyne yields exclusively five-membered ring polymers (>96% cyclopent-2-enylenvinylene units) [2] and 1,5-hexadiynes were considered non-cyclopolymerizable by standard initiators , making this a transformative but specialized application accessible only with 1,5-hexadiyne scaffolds. Research groups targeting low band gap organic semiconductors, electrochromic devices, or conductive polymer films should procure 1,5-hexadiyne or its substituted derivatives.

Scenario 4: One-Step Assembly of Annulated Benzocycloalkane Derivatives via [2+2+2] Cyclotrimerization with Higher Yield Than 1,6-Heptadiyne

For diversity-oriented synthesis of annulated benzocycloalkane scaffolds—key intermediates in medicinal chemistry and natural product synthesis—1,5-hexadiyne offers approximately 49% yield in Rh(I)-catalyzed [2+2+2] cyclotrimerization with DMAD, outperforming 1,6-heptadiyne (~34% yield) by a factor of ~1.44× under identical conditions [1]. The [2+2+2] cycloaddition strategy, extensively reviewed by Kotha and co-workers, assembles densely functionalized aromatic rings in a single step from α,ω-diynes and monoalkynes [2]. When the target annulated ring is a four-membered benzocyclobutene or the highest material efficiency is required, 1,5-hexadiyne is the preferred diyne substrate over 1,6-heptadiyne.

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